Home > Products > Screening Compounds P32118 > 3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide
3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide - 1088965-37-0

3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide

Catalog Number: EVT-270256
CAS Number: 1088965-37-0
Molecular Formula: C32H38ClN5O4
Molecular Weight: 592.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide is a small molecule inhibitor developed by GlaxoSmithKline (GSK). It functions as a potent and selective allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E). [, ] CENP-E plays a crucial role in cell division, specifically during chromosome segregation. [, , , , ] By targeting CENP-E, 3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide serves as a valuable tool in scientific research for investigating cell cycle regulation, chromosome dynamics, and potential therapeutic strategies for diseases like cancer. [, , , , , , , , , ]

Future Directions
  • Further exploration of CENP-E functions in different cellular contexts: Although predominantly studied in cancer, a deeper understanding of CENP-E's role in normal cell division and development is crucial. [, , , ]

  • Development of more potent and specific CENP-E inhibitors: This could involve exploring alternative binding sites or optimizing the pharmacokinetic properties of existing inhibitors. [, , ]

  • Investigating the potential of combining CENP-E inhibition with other therapies: This could involve combining it with conventional chemotherapy, targeted therapies, or immunotherapy to enhance anti-cancer efficacy. [, , , , ]

  • Understanding the mechanisms of resistance to CENP-E inhibitors: Identifying these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes. [, ]

  • Developing biomarkers for predicting response to CENP-E inhibitors: This will allow for the selection of patients most likely to benefit from treatment. [, ]

PF-2771

Compound Description: PF-2771 is a small molecule inhibitor of CENP-E, a protein involved in chromosome segregation during mitosis. Like GSK923295, PF-2771 induces chromosome missegregation and aneuploidy in cancer cells. []

Sapanisertib

Compound Description: Sapanisertib is a potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2, key components of the PI3K/AKT/mTOR signaling pathway. It is being investigated for its anticancer properties. []

Relevance: While structurally distinct from GSK923295, Sapanisertib was found to attenuate GSK923295-induced activation of the cGAS-STING pathway. [, ] This suggests a potential interaction between CENP-E inhibition (by GSK923295) and the PI3K/AKT/mTOR pathway, highlighting Sapanisertib as a relevant compound for further investigation in combination therapies.

AZ3146

Compound Description: AZ3146 is a small molecule inhibitor of MPS1, a kinase involved in the spindle assembly checkpoint. It is used to induce mitotic progression by overriding the spindle checkpoint. []

Relevance: Although structurally dissimilar to GSK923295, AZ3146 is used in conjunction with GSK923295 to study the effects of controlled chromosome missegregation. [] Specifically, GSK923295 induces misalignment of a small number of chromosomes, while AZ3146 forces these misaligned chromosomes into anaphase, leading to aneuploidy. This synergistic approach demonstrates the utility of combining compounds with distinct mechanisms of action to manipulate cellular processes.

Navitoclax

Compound Description: Navitoclax is a BH3-mimetic that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It is being investigated for its potential to enhance the efficacy of anticancer therapies. []

Relevance: Although structurally unrelated to GSK923295, Navitoclax exhibits synergistic cell death induction when combined with GSK923295. [] This suggests that blocking anti-apoptotic pathways could be a valuable strategy to enhance the therapeutic efficacy of CENP-E inhibitors like GSK923295.

Anti-PD-L1 Antibody

Relevance: While not a traditional small-molecule compound, the anti-PD-L1 antibody shows relevant synergistic effects when combined with GSK923295. [] GSK923295 was found to upregulate PD-L1 expression, potentially dampening the anti-tumor immune response. Combining GSK923295 with an anti-PD-L1 antibody could counteract this effect and enhance the overall anti-tumor efficacy.

Overview

GSK-923295 is a small-molecule inhibitor specifically targeting the mitotic kinesin known as centromere-associated protein E. This compound has garnered attention for its potential applications in cancer therapy due to its ability to disrupt normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. The compound is classified as an antimitotic agent, primarily utilized in research settings to study chromosome segregation and aneuploidy.

Source and Classification

GSK-923295 was developed as part of a broader effort to create selective inhibitors of kinesin motor proteins, which play critical roles in cellular transport and mitosis. The compound is classified under the category of chemical inhibitors, specifically targeting the kinesin family of proteins involved in chromosome movement during cell division. Its unique mechanism of action positions it as a promising candidate for further investigation in oncology.

Synthesis Analysis

The synthesis of GSK-923295 involves several steps that utilize enzymatic resolution techniques to achieve high purity and specificity. A notable method includes the resolution of racemic 1-(2-amino-3-pyridinyl)ethanol using Candida antarctica lipase B. This process effectively separates the desired (S)-enantiomer from its (R)-counterpart, achieving over 99% enantiomeric excess. The subsequent reactions involve coupling this resolved alcohol with phenacyl chloride to form the pyridyl imidazole intermediate, which is then transformed into GSK-923295 through established synthetic routes .

Technical Details

  • Key Steps:
    • Enzymatic resolution using Candida antarctica lipase B.
    • Coupling reactions with phenacyl chloride.
    • Purification techniques such as column chromatography.
Molecular Structure Analysis

The molecular structure of GSK-923295 can be represented by its chemical formula, which consists of multiple functional groups that contribute to its activity as a kinesin inhibitor. The compound's structure features a pyridyl imidazole backbone, which is essential for its binding affinity to centromere-associated protein E.

Structure Data

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 231.28 g/mol
  • Structural Features: Contains a pyridine ring and an imidazole moiety, contributing to its interaction with target proteins.
Chemical Reactions Analysis

GSK-923295 undergoes specific chemical reactions that facilitate its function as an inhibitor. Upon administration, it interacts with microtubules and inhibits the ATPase activity associated with centromere-associated protein E, leading to disruptions in normal mitotic processes.

Technical Details

  • Inhibition Mechanism: GSK-923295 stabilizes the ATP-bound form of centromere-associated protein E, preventing the normal hydrolysis of ATP necessary for kinesin motor activity.
  • Observed Reactions: In vitro studies have shown that treatment with GSK-923295 leads to significant delays in mitosis and morphological changes indicative of cell cycle arrest .
Mechanism of Action

The mechanism by which GSK-923295 exerts its effects involves binding to centromere-associated protein E and inhibiting its function during mitosis. This inhibition results in improper alignment and segregation of chromosomes, ultimately leading to aneuploidy and cell death.

Process Data

  • Cell Cycle Impact: GSK-923295 causes a delay in the transition from metaphase to anaphase.
  • Apoptosis Induction: The compound has been shown to increase apoptotic bodies in treated cells, indicating effective induction of programmed cell death .
Physical and Chemical Properties Analysis

GSK-923295 exhibits distinct physical and chemical properties that contribute to its efficacy as a therapeutic agent.

Physical Properties

  • Solubility: Highly soluble in dimethyl sulfoxide (>10 mM).
  • Stability: Stable under recommended storage conditions (below -20°C).

Chemical Properties

  • IC50 Value: Approximately 3.2 nM, indicating high potency against centromere-associated protein E.
  • Interactions: Exhibits strong binding affinity with microtubules, crucial for its inhibitory action .
Applications

GSK-923295 is primarily utilized in scientific research focused on cancer biology. Its applications include:

  • Studying Chromosome Segregation: The compound serves as a tool for investigating mechanisms underlying aneuploidy.
  • Cancer Therapeutics Research: Due to its ability to induce apoptosis selectively in cancer cells, it is being explored for potential use in combination therapies aimed at enhancing anticancer efficacy .
  • Drug Synergy Studies: Research indicates synergistic effects when combined with other agents such as navitoclax, highlighting its potential role in multi-drug regimens .

Properties

CAS Number

1088965-37-0

Product Name

GSK-923295

IUPAC Name

3-chloro-N-[(2S)-1-[[2-(dimethylamino)acetyl]amino]-3-[4-[8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide

Molecular Formula

C32H38ClN5O4

Molecular Weight

592.1 g/mol

InChI

InChI=1S/C32H38ClN5O4/c1-20(2)42-29-13-12-24(16-27(29)33)32(41)35-25(17-34-30(40)19-37(4)5)15-22-8-10-23(11-9-22)28-18-38-14-6-7-26(21(3)39)31(38)36-28/h6-14,16,18,20-21,25,39H,15,17,19H2,1-5H3,(H,34,40)(H,35,41)/t21-,25-/m0/s1

InChI Key

WHMXDBPHBVLYRC-OFVILXPXSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GSK923295; GSK 923295; GSK-923295; GSK-923295A; GSK923295A; GSK 923295A.

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CNC(=O)CN(C)C)Cl

Isomeric SMILES

C[C@@H](C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C[C@@H](CNC(=O)CN(C)C)NC(=O)C4=CC(=C(C=C4)OC(C)C)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.